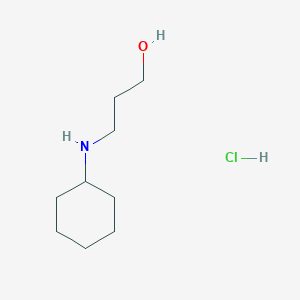
3-(Cyclohexylamino)propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexylamino)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.72 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylamino)propan-1-ol hydrochloride typically involves the reaction of cyclohexylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(Cyclohexylamino)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
科学的研究の応用
3-(Cyclohexylamino)propan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 3-(Cyclohexylamino)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Amino-3-cyclohexyl-propan-1-ol hydrochloride: Similar in structure but with an amino group instead of a cyclohexylamino group.
Hexylcaine hydrochloride: A local anesthetic with a similar cyclohexyl group but different functional groups.
Uniqueness
3-(Cyclohexylamino)propan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
生物活性
3-(Cyclohexylamino)propan-1-ol hydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H19ClN2O, with a molecular weight of approximately 194.72 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in water and stability for pharmaceutical applications.
Biological Activities
This compound exhibits several notable biological activities:
The mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets, including:
- Receptor Modulation : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
- Enzyme Interaction : It may also modulate enzyme activity, affecting biochemical pathways related to mood regulation and microbial resistance.
Table 1: Summary of Biological Activities and Mechanisms
Case Study Example
In a study examining the effects of cyclohexylamine derivatives on depression models in rodents, researchers found that compounds with similar structures exhibited significant reductions in depressive behaviors. While direct studies on this compound are needed, these findings suggest potential for similar therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Amino-3-cyclohexylpropan-1-ol | Similar amino-alcohol structure | Primarily used as a surfactant and lubricant |
| 1-(Cyclohexylamino)-2-propanol | Cyclohexyl group in different position | Exhibits local anesthetic properties |
| N-Boc-3-cyclohexylamino-propan-1-ol | Protected amine form | Useful in peptide synthesis due to stability |
This comparative analysis highlights the unique features of this compound that may contribute to its distinct biological activities.
特性
IUPAC Name |
3-(cyclohexylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c11-8-4-7-10-9-5-2-1-3-6-9;/h9-11H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGHKFFTPJIQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














